![molecular formula C8H19Cl2N B179618 N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride CAS No. 15385-04-3](/img/structure/B179618.png)
N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride, commonly known as DMBA, is a chemical compound used in scientific research for its potential as a thermogenic and fat-burning agent. DMBA is structurally similar to the banned substance DMAA (1,3-dimethylamylamine) and is often used as a replacement for DMAA in dietary supplements.
Detailed Synthesis Method
Starting Materials
N,N-Dimethylamine, 1 mole,
4-Chloro-4-methyl-1-pentene, 1 mole,
Reaction
Add N,N-dimethylamine to a flask, N,N-Dimethylamine, 1 mole.
Add 4-chloro-4-methyl-1-pentene dropwise to the flask, 4-Chloro-4-methyl-1-pentene, 1 mole.
Heat the reaction mixture at 60°C for 24 hours, Heat.
Cool the reaction mixture and extract with diethyl ether, Diethyl ether, 100 mL, Cool.
Wash the organic layer with water and dry over anhydrous magnesium sulfate, Water, 100 mL, Anhydrous magnesium sulfate, 10 g.
Concentrate the organic layer under reduced pressure to obtain the crude product, Reduced pressure.
Purify the crude product by column chromatography using silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase, Silica gel, 50 g, Hexane, 500 mL, Ethyl acetate, 500 mL.
Dissolve the purified product in hydrochloric acid and evaporate the solvent to obtain the final product, Hydrochloric acid, 100 mL, Evaporation.
Mechanism Of Action
DMBA is believed to work through a similar mechanism as DMAA, by increasing the release of norepinephrine and dopamine in the central nervous system. This leads to increased energy expenditure and fat oxidation, as well as increased focus and alertness.
Biochemical And Physiological Effects
DMBA has been shown to increase heart rate and blood pressure in both animal and human studies, similar to the effects of DMAA. It has also been shown to increase the release of certain hormones, such as cortisol and growth hormone.
Advantages And Limitations For Lab Experiments
DMBA is a useful tool for studying the effects of thermogenesis and fat metabolism in both animal and human models. However, due to its structural similarity to DMAA and potential for adverse effects, caution should be exercised when using DMBA in laboratory experiments.
Future Directions
There are several potential future directions for research on DMBA. One area of interest is its potential as a weight loss aid in humans, as well as its effects on exercise performance and recovery. Additionally, further studies are needed to fully understand the potential adverse effects of DMBA and its safety profile. Finally, DMBA may have applications in the development of novel therapeutics for obesity and related metabolic disorders.
Scientific Research Applications
DMBA has been studied for its potential as a thermogenic and fat-burning agent in both animal and human studies. In animal studies, DMBA has been shown to increase energy expenditure and decrease body weight, while in human studies, DMBA has been shown to increase metabolic rate and fat oxidation.
properties
IUPAC Name |
4-chloro-N,N,4-trimethylpentan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClN.ClH/c1-8(2,9)6-5-7-10(3)4;/h5-7H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBJJLSKFYIJIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCN(C)C)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.